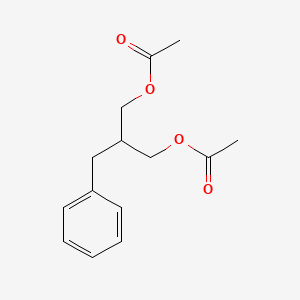

2-Benzyl-1,3-propanediol diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(acetyloxymethyl)-3-phenylpropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-11(15)17-9-14(10-18-12(2)16)8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQPOWMUOOJEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzyl 1,3 Propanediol Diacetate

Chemical Synthesis Pathways and Strategies

The synthesis of 2-benzyl-1,3-propanediol (B49509) diacetate can be achieved through various chemical pathways, primarily involving esterification and acylation reactions. These methods can be tailored to optimize yield and purity, starting from different precursors.

Esterification Reactions and Acylation Techniques

Esterification is a key process in the synthesis of 2-benzyl-1,3-propanediol diacetate. This typically involves the reaction of 2-benzyl-1,3-propanediol with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a suitable catalyst or base. chemicalbook.com Triethylamine (B128534) is a common base used to mediate such esterification reactions. organic-chemistry.org

Acylation techniques are fundamental to the formation of the diacetate from the corresponding diol. These reactions introduce acetyl groups to the hydroxyl moieties of the 1,3-propanediol (B51772) backbone. The choice of acylating agent and reaction conditions can significantly influence the efficiency of the reaction. For instance, the use of p-toluenesulfonic acid as a catalyst in a solvent-free system can facilitate rapid benzylation of carboxylic acids. organic-chemistry.org

Multi-step Preparative Routes from Precursors (e.g., 2-Benzyl-1,3-propanediol)

The synthesis of this compound often begins with the precursor 2-benzyl-1,3-propanediol. sigmaaldrich.comsynquestlabs.comnih.gov This diol can be synthesized through various routes, including the reduction of diethyl benzylmalonate.

A common multi-step route involves the initial synthesis of 2-benzyl-1,3-propanediol, followed by its diacetylation. The diol itself can be prepared from commercially available starting materials. Once the 2-benzyl-1,3-propanediol is obtained, it is then subjected to an acylation reaction, as described in the previous section, to yield the final diacetate product.

Another approach involves the hydrogenation of β-acetoxy-propionaldehyde in an acetic acid solution. google.com This process can yield a mixture of 1,3-propanediol monoacetate and diacetate. google.com

Strategic Considerations in Chemical Synthesis Optimization

Optimizing the chemical synthesis of this compound involves several strategic considerations to maximize yield, minimize byproducts, and ensure cost-effectiveness. Key factors include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the esterification of 1,3-propanediol with terephthalic acid, a combination of tin and titanium catalysts has been shown to reduce reaction time and improve product color. google.com

The removal of water is a critical factor in driving the equilibrium of esterification reactions towards the product side. Techniques such as azeotropic distillation are often employed for this purpose. Furthermore, the selection of the appropriate acylating agent and base is crucial for achieving high conversion rates and selectivity. The use of immobilized enzymes as catalysts in organic synthesis is another strategy that can offer high selectivity and milder reaction conditions.

Chemoenzymatic and Biocatalytic Approaches

In recent years, chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of complex organic molecules, offering high selectivity and milder reaction conditions compared to traditional chemical methods. These approaches are particularly valuable for the synthesis of chiral compounds.

Enzymatic Desymmetrization of Prochiral 2-Benzyl-1,3-propanediol Derivatives

Enzymatic desymmetrization is a key strategy for the synthesis of enantiomerically enriched compounds from prochiral starting materials. In the context of 2-benzyl-1,3-propanediol derivatives, this technique allows for the selective modification of one of two enantiotopic groups, leading to the formation of a chiral product.

For example, the enzymatic desymmetrization of prochiral 2-substituted-1,3-propanediols has been successfully demonstrated using various lipases. acs.org This can be achieved through either the hydrolysis of a diacetate derivative or the acylation of the diol. acs.org A notable example is the use of Amano Lipase (B570770) AK for the hydrolysis of the dibutyrate of a 2-substituted-1,3-propanediol, and Novo SP435 for the acetylation of the corresponding triol. acs.org Dinuclear zinc catalysts have also been employed for the asymmetric acylation of meso-2-substituted-1,3-propanediols, providing high yields and enantioselectivities. nih.gov

Lipase-Mediated Transformations for Selective Synthesis

Lipases are a versatile class of enzymes widely used in organic synthesis due to their ability to catalyze a broad range of reactions with high chemo-, regio-, and enantioselectivity. nih.gov In the synthesis of this compound and its precursors, lipases can be employed for selective acylation, deacylation, and kinetic resolution.

For instance, immobilized lipase B from Candida antarctica (CALB) is a highly efficient catalyst for the regioselective hydrolysis of triacetin (B1683017) to produce 1,2-diacetin. nih.govscispace.com This enzymatic approach offers high selectivity under mild conditions. Lipases, such as those from Candida rugosa, have also been effectively used in the kinetic resolution of racemic esters, allowing for the separation of enantiomers. nih.gov The choice of lipase and reaction conditions, including the solvent and acyl donor, is crucial for achieving high enantioselectivity. mdpi.com

Biotransformation Processes Involving Related Propanediol (B1597323) Scaffolds

The foundation of producing this compound through biotransformation lies in the synthesis of the propanediol backbone. While direct microbial synthesis of 2-benzyl-1,3-propanediol is not widely documented, extensive research into the biosynthesis of the parent molecule, 1,3-propanediol (1,3-PDO), provides a strong basis for developing such pathways.

Microbial fermentation is a well-established green process for producing 1,3-PDO from renewable feedstocks like glycerol (B35011), a byproduct of biodiesel production. nih.govnih.gov This bioconversion is primarily carried out by microorganisms such as Klebsiella pneumoniae, Clostridium butyricum, and genetically engineered strains of Escherichia coli. nih.gov The core metabolic pathway involves two key enzymatic steps:

Dehydration of Glycerol: Glycerol is converted to the intermediate 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent enzyme, glycerol dehydratase (GDHt). nih.gov

Reduction of 3-HPA: The intermediate 3-HPA is then reduced to 1,3-propanediol by 1,3-propanediol oxidoreductase (PDOR), an NADH-dependent enzyme. nih.gov

The efficiency of this process has been significantly enhanced through metabolic engineering, focusing on eliminating competing byproduct pathways to increase the yield of 1,3-PDO. nih.gov

Following the synthesis of a substituted propanediol scaffold, the subsequent esterification to form the diacetate can be achieved using enzymatic catalysts, most notably lipases. Lipases are widely used for their ability to catalyze acylation reactions with high selectivity under mild conditions. A key strategy in the synthesis of chiral compounds from prochiral diols, such as a 2-substituted 1,3-propanediol, is enzymatic desymmetrization.

For instance, research on the lipase-catalyzed desymmetrization of related structures, such as 2-nitro-2-benzyl-1,3-propanediol, has demonstrated the feasibility of this approach. In one study, Porcine Pancreatic Lipase (PPL) was used to selectively acetylate the prochiral diol, resulting in the corresponding monoacetate with high enantiomeric excess (up to 95% ee). thieme-connect.com This process highlights the potential for enzymes to differentiate between the two hydroxymethyl groups of a prochiral propanediol derivative, a critical step for producing enantiomerically pure compounds.

Microbial Fermentation: Production of the 2-benzyl-1,3-propanediol scaffold.

Enzymatic Acylation: Lipase-catalyzed esterification of the diol to produce the mono- or diacetate.

This combination leverages the strengths of whole-cell catalysis for complex molecule synthesis and isolated enzymes for specific, high-selectivity transformations.

Investigation of Enzyme Specificity and Reaction Conditions

The success of enzymatic acylation in synthesizing this compound hinges on the specificity of the chosen enzyme and the optimization of reaction conditions. Enzyme specificity dictates which substrate an enzyme will act upon and how it will orient the substrate in its active site, leading to highly selective reactions. worthington-biochem.comyoutube.com

Enzyme Specificity:

Lipases are the most common enzymes for these transformations. Their specificity can be categorized as:

Substrate Specificity: An enzyme's preference for a particular substrate. For the acylation of 2-benzyl-1,3-propanediol, a lipase must be able to accept this substituted diol into its active site.

Regioselectivity: The preference to acylate a specific hydroxyl group in a molecule with multiple such groups. In the case of 2-benzyl-1,3-propanediol, a lipase could selectively produce the monoacetate or proceed to the diacetate.

Enantioselectivity (Stereospecificity): The ability to distinguish between enantiomers or, in this case, between the two enantiotopic hydroxymethyl groups of the prochiral 2-benzyl-1,3-propanediol. This is crucial for producing optically active products. worthington-biochem.com

The catalytic mechanism of lipases involves a catalytic triad, typically composed of serine, histidine, and aspartate/glutamate residues, located within the enzyme's active site. nih.gov The acylation process proceeds through the formation of a tetrahedral intermediate and an acyl-enzyme complex. The three-dimensional structure of this active site is what determines the enzyme's specificity. nih.gov

Studies on the desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols have shown that different lipases exhibit varying degrees of enantioselectivity and reactivity. nih.gov The choice of enzyme is therefore a critical parameter.

Reaction Conditions:

The conditions under which the enzymatic reaction is performed are vital for achieving high conversion rates and selectivity. Key parameters include:

Acyl Donor: The choice of the acyl donor can significantly impact reactivity. While simple vinyl acetate (B1210297) is common, studies have shown that more reactive donors, such as 1-ethoxyvinyl 2-furoate, can be more effective for sterically hindered diols, like 2,2-disubstituted 1,3-propanediols. nih.gov This is because they can overcome the low reactivity and potential for acyl group migration that can lead to racemization.

Solvent: The reaction is typically carried out in non-aqueous organic solvents to shift the thermodynamic equilibrium towards ester synthesis rather than hydrolysis. The choice of solvent (e.g., methyl tert-butyl ether, hexane) can influence enzyme activity, stability, and selectivity.

Temperature: Temperature affects the reaction rate and enzyme stability. An optimal temperature must be found to maximize activity without causing denaturation.

Substrate Molar Ratio: The ratio of the diol to the acyl donor can influence whether the reaction stops at the monoester or proceeds to the diester. An excess of the acyl donor often favors the formation of di-substituted products. nih.gov

The table below summarizes findings from research on the lipase-catalyzed acylation of related propanediol scaffolds, illustrating the impact of enzyme choice and reaction conditions.

| Substrate | Enzyme | Acyl Donor | Solvent | Key Finding | Reference |

| 2-Nitro-2-benzyl-1,3-propanediol | Porcine Pancreatic Lipase (PPL) | Acetic Anhydride | Diisopropyl ether | Successful desymmetrization to monoacetate with up to 95% enantiomeric excess (ee). | thieme-connect.com |

| 2,2-Disubstituted 1,3-propanediols | Lipase from Candida antarctica (CAL-B) | 1-Ethoxyvinyl 2-furoate | Diisopropyl ether | Highly reactive and efficient conversion to monoesters with 82-99% ee; products are stable against racemization. | nih.gov |

| Dihydromyricetin (polyol) | Lipozyme TL IM | Vinyl butyrate | Methyl tert-butyl ether | High conversion (96.28%) and regioselectivity influenced by enzyme choice and substrate-to-acyl donor ratio. | psecommunity.org |

| Quercetin (polyol) | Immobilized Candida antarctica lipase (Novozym 435) | Vinyl acetate | 2-Methyl-2-butanol | Reaction yielded a mixture of mono-, di-, and tri-acetylated products, showing regioselectivity. | nih.gov |

By carefully selecting the appropriate lipase and optimizing the reaction parameters, biotransformation processes can be finely tuned to produce this compound with high purity and yield, offering a sustainable and efficient synthetic route.

Derivatization and Structural Diversification of 2 Benzyl 1,3 Propanediol Diacetate

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of 2-benzyl-1,3-propanediol (B49509) diacetate involves a variety of chemical transformations that allow for the systematic alteration of its molecular structure. These alterations can influence the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn can modulate its biological activity.

The ester functionalities of 2-benzyl-1,3-propanediol diacetate are prime targets for modification. The replacement of the acetate (B1210297) groups with other ester functionalities can be achieved through the esterification of the parent diol, 2-benzyl-1,3-propanediol, with a range of carboxylic acids or their activated derivatives. This approach allows for the introduction of a wide variety of ester groups, from simple alkyl and aryl esters to more complex moieties containing additional functional groups.

General methods for the esterification of 1,3-diols, which are applicable to 2-benzyl-1,3-propanediol, include reaction with acid chlorides or anhydrides in the presence of a base such as triethylamine (B128534) or pyridine. chemicalbook.com The choice of esterifying agent and reaction conditions can be tailored to achieve the desired diester or, in some cases, a monoester.

Table 1: Illustrative Examples of Ester Analogues of 2-Benzyl-1,3-propanediol

| Ester Group | Reagent for Esterification | Potential Properties Modification |

| Dibenzoate | Benzoyl chloride | Increased lipophilicity and aromatic character |

| Dipropionate | Propionic anhydride (B1165640) | Moderate increase in alkyl chain length |

| Divalerate | Valeryl chloride | Significant increase in lipophilicity |

| Di(nicotinate) | Nicotinoyl chloride | Introduction of a basic nitrogen atom |

These modifications can systematically alter the steric and electronic properties of the molecule, which is a key strategy in medicinal chemistry for optimizing drug-receptor interactions.

The benzyl (B1604629) group of this compound offers another site for structural diversification. Modifications to the aromatic ring can be introduced either before or after the construction of the propanediol (B1597323) backbone. Common transformations of the benzyl group include electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. These reactions allow for the introduction of a variety of substituents at different positions on the phenyl ring.

Table 2: Potential Modifications of the Benzyl Moiety

| Reaction Type | Reagent | Potential Substituent | Effect on Benzyl Moiety |

| Nitration | HNO₃/H₂SO₄ | -NO₂ | Electron-withdrawing |

| Bromination | Br₂/FeBr₃ | -Br | Electron-withdrawing, increases steric bulk |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | -COCH₃ | Electron-withdrawing, introduces a ketone |

| Friedel-Crafts Alkylation | Methyl chloride/AlCl₃ | -CH₃ | Electron-donating |

Furthermore, the benzylic position itself can be a target for modification, although this is often more challenging without affecting the rest of the molecule.

Altering the substituent at the 2-position of the 1,3-propanediol (B51772) backbone from a benzyl group to other functionalities represents a more fundamental modification of the core structure. This can be achieved by starting with different substituted malonic esters in the initial stages of synthesis. For example, using diethyl ethylmalonate or diethyl propylmalonate would lead to analogues with a 2-ethyl or 2-propyl group, respectively, in place of the 2-benzyl group.

The parent compound, 2-benzyl-1,3-propanediol, is a reagent used in the synthesis of N-(3-acyloxy-2-benzylpropyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea derivatives, which are potent vanilloid receptor agonists. usbio.net This demonstrates the utility of the 2-benzyl-1,3-propanediol scaffold in generating structurally diverse and biologically active molecules.

Stereochemical Control and Chiral Synthesis of Derivatives

The 2-position of the propanediol backbone in this compound is a prochiral center. This means that if the two ester groups are different, or if there are substituents on the benzyl ring that break the molecule's symmetry, the C2 carbon becomes a stereocenter. Furthermore, the introduction of additional stereocenters on the propanediol backbone or in the ester groups can lead to complex diastereomeric mixtures. Therefore, controlling the stereochemistry during the synthesis of derivatives is of paramount importance, as different stereoisomers can have vastly different biological activities.

The enantioselective synthesis of analogues of this compound can be approached through several strategies. One common method involves the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to the malonic ester precursor, which then directs the stereochemical outcome of the subsequent alkylation with benzyl bromide. After the formation of the chiral 2-benzylmalonate, the auxiliary can be removed to yield the enantiomerically enriched product.

Another powerful technique is asymmetric catalysis. The reduction of a prochiral 2-benzyl-1,3-dicarbonyl compound using a chiral reducing agent or a catalyst with a chiral ligand can produce an enantiomerically enriched 2-benzyl-1,3-propanediol. This chiral diol can then be esterified to the desired diacetate. The synthesis of other chiral 1,3-diols has been achieved through catalytic stereoselective methods, providing a proof of concept for this approach. nih.gov

When synthesizing derivatives with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. For example, if a substituent is introduced at the 1- or 3-position of the propanediol backbone, two stereocenters will be present. The desired diastereomer can be obtained through substrate-controlled or reagent-controlled reactions.

In substrate-controlled synthesis, the existing stereocenter at C2 would direct the stereochemical outcome of a reaction at another position. In reagent-controlled synthesis, a chiral reagent or catalyst is used to favor the formation of one diastereomer over the others. The resolution of diastereomeric mixtures, for example through the formation of esters with a chiral acid like (-)-camphanic acid, is also a viable strategy, as demonstrated in the synthesis of related diols. researchgate.net

Methods for Chiral Resolution of Related Propanediols

While specific literature on the chiral resolution of 2-benzyl-1,3-propanediol is not extensively detailed, methods applied to structurally similar 1,3-propanediols provide a well-established blueprint for achieving enantiomeric separation. Enzymatic kinetic resolution, particularly employing lipases, stands out as a powerful and widely adopted technique for resolving racemic diols. nih.gov

Lipases, such as those derived from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Candida rugosa, are frequently utilized for their high enantioselectivity in the acylation or deacylation of diols. nih.govnih.govresearchgate.net The underlying principle of kinetic resolution is the differential rate of reaction of the two enantiomers of a racemic substrate with a chiral catalyst or reagent. In the context of 2-benzyl-1,3-propanediol, which would be obtained by the hydrolysis of the diacetate, a lipase (B570770) would selectively acylate one of the enantiomeric diols, allowing for the separation of the faster-reacting enantiomer (as its monoester) from the unreacted, slower-reacting enantiomer.

The efficiency of such resolutions is influenced by several factors, including the choice of enzyme, the acyl donor (in acylation reactions), the solvent, and the reaction temperature. For instance, in the kinetic resolution of 1-aryl-2,2-dimethyl-1,3-propanediols, Novozym® 435 has been shown to effectively catalyze the chemo-, regio-, and enantioselective transesterification using vinyl acetate as the acetyl donor. researchgate.net Similar strategies have been successfully applied to the resolution of various secondary alcohols and diols, consistently yielding products with high enantiomeric excess (ee). sctunisie.orgsemanticscholar.org

A representative enzymatic kinetic resolution of a racemic 1,3-diol is outlined in the table below, illustrating the typical outcomes of such a transformation.

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) |

| Novozym 435 | rac-1-Phenyl-1,3-propanediol | Vinyl Acetate | Diisopropyl ether | ~50 | >99 (R-monoacetate) | >99 (S-diol) |

| Pseudomonas cepacia Lipase | rac-1-(2-furyl)ethanol | Vinyl Acetate | n-Heptane | 47 | Not specified | Not specified |

This table presents hypothetical data based on typical results for similar compounds to illustrate the potential outcome for 2-benzyl-1,3-propanediol.

Beyond enzymatic methods, chemical approaches involving the use of chiral resolving agents to form diastereomeric derivatives, which can then be separated by conventional techniques like chromatography or crystallization, are also viable. However, enzymatic resolutions are often preferred due to their mild reaction conditions and high selectivity.

Conversion to Ring Systems and Other Advanced Organic Scaffolds (e.g., 1,3-dioxolanes)

The 1,3-diol moiety of 2-benzyl-1,3-propanediol (obtained from the diacetate by hydrolysis) is a key functional group for the construction of various heterocyclic systems, most notably 1,3-dioxolanes and 1,3-dioxanes. These cyclic acetals and ketals are not only important as protecting groups for diols but also serve as versatile intermediates in their own right. ijapbc.comorganic-chemistry.org

The synthesis of these ring systems typically involves the acid-catalyzed condensation of the diol with a carbonyl compound (an aldehyde or a ketone). ijapbc.comresearchgate.net For example, the reaction of 2-benzyl-1,3-propanediol with an aldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), would yield the corresponding 2-substituted-5-benzyl-1,3-dioxane. ijapbc.com The reaction is generally reversible, and the removal of water, often through azeotropic distillation with a Dean-Stark apparatus, is necessary to drive the equilibrium towards the product. rsc.org

The choice of the carbonyl component allows for the introduction of further diversity into the molecular structure. For instance, using formaldehyde, acetone, or benzaldehyde (B42025) would result in the formation of the parent 1,3-dioxane (B1201747), a 2,2-dimethyl-substituted dioxane, or a 2-phenyl-substituted dioxane, respectively.

The table below summarizes the synthesis of various substituted 1,3-dioxanes from a generic 1,3-diol, illustrating the versatility of this transformation.

| 1,3-Diol | Carbonyl Compound | Catalyst | Solvent | Product | Yield (%) |

| 2-Methyl-2-phenyl-1,3-propanediol | Acetone | p-Toluenesulfonic acid | Acetone | 2,2,5-Trimethyl-5-phenyl-1,3-dioxane | ~90 |

| 1,3-Propanediol | Acrolein | Cation exchange resin (H+ form) | None | 2-Vinyl-1,3-dioxane | Not specified |

| Glycerol (B35011) | Benzaldehyde | p-Toluenesulfonic acid | THF | 2-Phenyl-1,3-dioxan-5-ol | Not specified |

This table provides examples of 1,3-dioxane synthesis from related diols to demonstrate the general methodology applicable to 2-benzyl-1,3-propanediol.

Similarly, 1,3-dioxolanes can be synthesized from 1,2-diols, which can be accessed from 1,3-diols through various synthetic routes. The condensation with carbonyl compounds follows a similar acid-catalyzed mechanism. organic-chemistry.orgresearchgate.net These heterocyclic scaffolds are valuable in medicinal chemistry and materials science. For instance, certain 1,3-dioxane derivatives have been investigated for their biological activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

Proton NMR analysis identifies the different types of protons present in the molecule and their immediate electronic environment. Experimental data for this compound has been reported in the literature, providing clear diagnostic signals for its structure. google.com The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct resonances corresponding to the aromatic protons of the benzyl group, the protons on the propanediol backbone, and the methyl protons of the acetate groups.

A key study documented the following chemical shifts for the compound: a multiplet between δ 7.35 and 7.10 ppm corresponding to the five protons of the phenyl ring; a multiplet for the four protons on the C1 and C3 atoms of the propanediol backbone appearing between δ 4.15 and 3.90 ppm; multiplets for the benzylic protons (Cα) and the central methine proton (C2) observed between δ 2.75-2.60 and δ 2.40-2.25 ppm, respectively; and a sharp singlet at δ 2.05 ppm, integrating to six protons, which is characteristic of the two equivalent methyl groups of the diacetate esters. google.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.35 - 7.10 | Multiplet (m) | 5H |

| Methylene (B1212753) (CH₂-OAc at C1, C3) | 4.15 - 3.90 | Multiplet (m) | 4H |

| Benzylic (C₆H₅-CH₂) | 2.75 - 2.60 | Multiplet (m) | 2H |

| Methine (CH at C2) | 2.40 - 2.25 | Multiplet (m) | 1H |

| Acetate Methyl (CH₃) | 2.05 | Singlet (s) | 6H |

While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on its structure and data from analogous compounds. The spectrum is expected to show distinct signals for each chemically non-equivalent carbon atom.

The carbonyl carbons of the acetate groups are predicted to appear furthest downfield, typically in the δ 170-171 ppm region. The aromatic carbons of the benzyl group would resonate in the δ 126-138 ppm range, with the quaternary carbon attached to the propane (B168953) chain appearing as a weak signal around δ 138 ppm. The methylene carbons bonded to the acetate oxygen (C1 and C3) are expected around δ 65-70 ppm. The central methine carbon (C2) and the benzylic methylene carbon would appear in the aliphatic region, estimated around δ 40-45 ppm and δ 34-38 ppm, respectively. Finally, the methyl carbons of the two equivalent acetate groups would be observed furthest upfield, around δ 20-21 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Ester Carbonyl (C=O) | 170.0 - 171.0 |

| Aromatic Quaternary (C-Ar) | ~138.0 |

| Aromatic (CH-Ar) | 126.0 - 129.0 |

| Methylene (CH₂-OAc at C1, C3) | 65.0 - 70.0 |

| Methine (CH at C2) | 40.0 - 45.0 |

| Benzylic (C₆H₅-CH₂) | 34.0 - 38.0 |

| Acetate Methyl (CH₃) | 20.0 - 21.0 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal proton-proton coupling relationships. Key expected correlations would include cross-peaks between the benzylic protons and the methine proton at C2, and between the C2 methine proton and the methylene protons at C1 and C3. This would confirm the connectivity of the propane backbone and the attachment of the benzyl group.

An HSQC spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. This technique would be used to definitively link the proton signals identified in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made in the preceding sections.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound (C₁₄H₁₈O₄, Mol. Wt.: 250.29 g/mol ) and to gain structural insights from its fragmentation patterns under ionization. pharmaffiliates.com

Under high-energy Electron Ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺˙) at m/z 250, although it may be of low intensity due to the compound's stability. The fragmentation pattern would likely be dominated by several characteristic losses. A primary fragmentation pathway would involve the loss of an acetoxy radical (•OCOCH₃, 59 Da) or acetic acid (CH₃COOH, 60 Da) to yield fragments at m/z 191 or 190, respectively. Another prominent fragmentation would be the cleavage of the benzyl group. The formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 is a hallmark of benzyl-containing compounds and would be expected as a major peak in the spectrum.

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 250 | Molecular Ion [M]⁺˙ | [C₁₄H₁₈O₄]⁺˙ |

| 190 | [M - CH₃COOH]⁺˙ | [C₁₂H₁₄O₂]⁺˙ |

| 149 | [M - C₇H₇ - H]⁺ | [C₇H₉O₄]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 43 | Acetyl Cation | [CH₃CO]⁺ |

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight of the compound. When analyzed via ESI-MS in positive ion mode, this compound is expected to be detected primarily as adducts with protons or alkali metals. The most common ions observed would be the protonated molecule [M+H]⁺ at m/z 251.3, the sodium adduct [M+Na]⁺ at m/z 273.3, and the potassium adduct [M+K]⁺ at m/z 289.4. This technique provides a clear confirmation of the compound's molecular mass.

An in-depth examination of this compound, a compound utilized as an intermediate in the synthesis of pharmaceutical agents like Sinorphan, requires precise analytical and spectroscopic methods for its characterization. pharmaffiliates.com These techniques are fundamental in verifying the compound's identity, determining its purity, and elucidating its chemical structure. Research endeavors rely on a combination of mass spectrometry, chromatography, and infrared spectroscopy to achieve a comprehensive analytical profile.

Role As a Key Intermediate in the Synthesis of Complex Molecules

Precursor in the Synthesis of Angiotensin-Converting Enzyme and Neutral Endopeptidase Inhibitors (e.g., Sinorphan)

2-Benzyl-1,3-propanediol (B49509) diacetate is a recognized intermediate in the synthesis of dual-action inhibitors that target both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). chemicalbook.com A prime example of such a therapeutic agent is Sinorphan. ACE inhibitors are a class of medications widely used in the management of hypertension and heart failure. nih.govnih.gov The synthesis of these complex inhibitors often requires chiral building blocks to achieve the desired stereochemistry for potent biological activity. The propanediol (B1597323) backbone of 2-benzyl-1,3-propanediol diacetate provides a robust scaffold that can be chemically manipulated to introduce the necessary functional groups and stereocenters required for effective enzyme inhibition.

The synthesis pathway leveraging this diacetate intermediate is a critical step in building the core structure of drugs like Sinorphan. The benzyl (B1604629) group can be strategically removed or modified during the synthetic sequence, while the diacetate functionalities provide protection for the hydroxyl groups, which can be deprotected at a later stage for further reactions. This controlled, stepwise approach is fundamental to achieving the final complex molecular structure with high purity and yield.

Utility in the Construction of Potentially Bioactive Chemical Entities (e.g., Antifungal Agents, Anti-adenovirus Agents)

The utility of propanediol-based structures extends to the development of novel antimicrobial agents. Research has demonstrated the importance of the 1,2-propanediol and 1,3-propanediol (B51772) skeletons in creating new classes of bioactive compounds.

Anti-adenovirus Agents: In the quest for effective treatments against human adenovirus (HAdV) infections, researchers have designed and synthesized libraries of compounds based on a 3-amino-1,2-propanediol (B146019) skeleton. researchgate.netcsic.es This core structure, related to this compound, serves as a foundational scaffold. Scientists have created a range of diester, monoester, and triazole derivatives from this skeleton. researchgate.netcsic.esnih.gov Notably, aromatic esters have been identified as privileged functional groups for anti-HAdV activity. csic.es This highlights the significance of the diacetate groups in a compound like this compound, as they can be precursors to or are analogous to these bioactive ester functionalities. A study identified seven compounds with high anti-HAdV activity at low micromolar concentrations and low cytotoxicity. researchgate.netcsic.es

| Compound Class | Skeleton | Target | Key Findings |

| Diester, Monoester, and Triazole Derivatives | 3-Amino-1,2-propanediol | Human Adenovirus (HAdV) | Seven compounds showed high anti-HAdV activity (IC50 from 2.47 to 5.75 µM) with low cytotoxicity. researchgate.netcsic.es |

| 1,2,4-Triazole (B32235) Derivatives | 1,2,4-Triazole | Fungal Pathogens | Derivatives exhibit a broad span of antifungal activity, with some showing high efficacy against Candida albicans and Cryptococcus neoformans. nih.gov |

Antifungal Agents: The 1,2,4-triazole heterocycle is a well-established pharmacophore in many commercial antifungal drugs. nih.gov The synthesis of novel triazole-based antifungal agents often involves intermediates that can be derived from propanediol structures. While not a direct precursor in all cases, the underlying carbon framework and the strategic placement of functional groups in this compound are principles that align with the synthesis of these complex heterocyclic systems. For example, the development of pyrazolo-triazolo-triazepines with antifungal properties has been achieved through efficient one-pot synthesis methods. nih.gov The structural motifs found in propanediol diacetates can be conceptually linked to the starting materials required for building such complex heterocyclic frameworks.

Contribution to the Synthesis of Advanced Organic Intermediates

This compound is not only a precursor to final drug products but also a building block for other advanced organic intermediates. The acetates of 1,3-propanediol are considered important starting materials for producing 1,3-propanediol itself, a valuable component in the manufacturing of polyesters, pesticides, and pharmaceuticals. google.comnih.gov

The diacetate can be synthesized from its parent compound, 2-benzyl-1,3-propanediol, through acetylation with acetic anhydride (B1165640). chemicalbook.com Conversely, the diacetate can be hydrolyzed to yield the diol. This reversible protection strategy is fundamental in multi-step synthesis, allowing chemists to mask the reactive hydroxyl groups while performing chemical modifications on other parts of the molecule. The benzyl group also offers a site for a range of chemical transformations, such as hydrogenation or oxidation, further expanding the synthetic utility of this intermediate. This flexibility makes it a valuable component in the synthesis of a diverse array of more complex molecules.

Strategic Importance in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. nih.gov While specific literature detailing the use of this compound in MCRs or cascade reactions is not prevalent, its structural features make it a potentially valuable substrate for such processes.

The bifunctional nature of the molecule, with two acetate (B1210297) groups, presents opportunities for sequential or simultaneous reactions. For instance, in a hypothetical cascade process, one acetate group could be selectively transformed, leading to an intermediate that then undergoes an intramolecular reaction involving the second acetate group or the benzyl ring. The principles of these advanced reactions are often applied to the synthesis of heterocyclic systems, such as thiazoles, where cascade reactions involving Michael addition, elimination, and intramolecular cyclization are employed. nih.gov The development of such efficient protocols is a continuing goal in medicinal chemistry, and versatile intermediates like this compound are key to enabling these innovative synthetic routes.

Mechanistic and Theoretical Investigations of 2 Benzyl 1,3 Propanediol Diacetate Transformations

Reaction Mechanism Elucidation in Synthesis and Derivatization

The synthesis and derivatization of 2-Benzyl-1,3-propanediol (B49509) diacetate are governed by fundamental reaction mechanisms of organic chemistry, primarily involving esterification and hydrolysis.

Synthesis via Esterification: The most common synthesis of 2-Benzyl-1,3-propanediol diacetate involves the esterification of 2-Benzyl-1,3-propanediol. This transformation can be achieved using various acetylating agents, with acetic anhydride (B1165640) being a prominent example. chemicalbook.com The reaction mechanism is a nucleophilic acyl substitution.

The process begins with the activation of the acetylating agent, followed by the nucleophilic attack of the hydroxyl groups of the propanediol (B1597323) on the carbonyl carbon of the acetylating agent. This is typically a two-step process, first forming the monoacetate and subsequently the diacetate. The reaction is often catalyzed by an acid or a base to enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of the alcohol, respectively.

Another documented pathway to obtain propanediol acetates is through the catalytic hydrogenation of β-acetoxy-propionaldehyde in an acetic acid solution. google.com This process, while primarily yielding the monoacetate, also produces this compound as a co-product. google.com The selectivity towards the diacetate is influenced by reaction conditions such as catalyst type (e.g., nickel, palladium, platinum), pressure, and temperature. google.com

Table 1: Synthetic Routes to this compound| Starting Material(s) | Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| 2-Benzyl-1,3-propanediol | Acetic Anhydride | Nucleophilic Acyl Substitution (Esterification) | chemicalbook.com |

| β-Acetoxy-propionaldehyde | H₂, Acetic Acid | Catalytic Hydrogenation | google.com |

Derivatization via Saponification: The acetate (B1210297) groups of this compound can be cleaved through saponification, which is a base-catalyzed hydrolysis of the ester linkages. google.com This reaction effectively reverses the synthesis, yielding 2-Benzyl-1,3-propanediol and acetate salts. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group, which subsequently deprotonates the newly formed carboxylic acid. This process is essentially irreversible due to the final proton transfer step.

Computational Chemistry and Molecular Modeling Studies of Reactivity

While specific computational studies on this compound are not widely documented, research on its core structure, 1,3-propanediol (B51772), provides significant insights into its potential reactivity. nih.gov Computational methods like Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)) theory are employed to model reaction pathways and predict their energetic feasibilities.

A study on the conversion of 1,3-propanediol on molybdenum and tungsten oxide nanoclusters revealed that dehydration is the dominant reaction pathway. nih.gov The calculations showed that for 1,3-propanediol, pathways involving C-C bond breaking or proton transfer to form propylene (B89431) oxide have comparable energy barriers. nih.gov The models also predict that the subsequent reaction to form propanal from the propylene oxide complex is energetically favorable. nih.gov

These theoretical models are crucial for:

Predicting Reaction Outcomes: By calculating the activation energies for different potential pathways (e.g., dehydration vs. dehydrogenation), researchers can predict the major products under specific catalytic conditions.

Understanding Catalyst-Substrate Interactions: Molecular modeling elucidates how the substrate, such as the propanediol backbone, interacts with a catalyst surface at an atomic level. The initiation of reactions often involves the formation of a Lewis acid-base complex between the molecule and the catalyst. nih.gov

Guiding Catalyst Design: By understanding the electronic and structural requirements for a desired transformation, new and more efficient catalysts can be designed. For instance, the lower reducibility of tungsten oxide compared to molybdenum oxide leads to a higher energy barrier for certain reduction pathways. nih.gov

Table 2: Computational Findings for 1,3-Propanediol Reactivity on (MO₃)₃ Nanoclusters| Reaction Type | Key Mechanistic Step | Computational Method Used | Finding | Reference |

|---|---|---|---|---|

| Dehydration | Formation of a metal bisdiolate intermediate | DFT, CCSD(T) | Dehydration is the dominant reaction pathway. | nih.gov |

| C-C Bond Breaking | Simultaneous formation of C₂H₄ and HCH=O | DFT, CCSD(T) | Barrier energy is comparable to proton transfer. | nih.gov |

| Isomerization | Proton transfer to generate propylene oxide | DFT, CCSD(T) | Barrier energy is comparable to C-C bond breaking. | nih.gov |

| Reduction | Formation of propene | DFT, CCSD(T) | Not a favorable pathway compared to others due to additional C-H bond breaking requirement. | nih.gov |

Structure-Reactivity Relationship (SAR) Studies in Synthetic Design

Structure-Reactivity Relationship (SAR) studies investigate how the chemical structure of a compound influences its reactivity. For this compound, SAR principles can be applied to optimize its synthesis and predict its behavior in further chemical transformations.

Influence of Substituents: The reactivity of the core 1,3-propanediol diacetate structure is significantly influenced by the benzyl (B1604629) group at the C2 position.

Steric Hindrance: The bulky benzyl group can sterically hinder the approach of reagents to the acetate groups, potentially slowing down reactions like hydrolysis compared to the unsubstituted 1,3-propanediol diacetate.

SAR in Synthetic Control: In the synthesis of propanediol acetates, reaction conditions can be manipulated to control the product distribution, a practical application of SAR. For example, in the hydrogenation of β-acetoxy-propionaldehyde, adjusting the catalyst, pressure, and temperature can alter the selectivity between the formation of the monoacetate and the diacetate. google.com This demonstrates a relationship between the reaction environment (a factor influencing the reactive state of the substrate) and the outcome of the synthesis.

While specific SAR studies on a broad range of this compound analogs are not extensively published, general principles allow for the prediction of reactivity trends. For instance, introducing electron-withdrawing or electron-donating groups onto the phenyl ring of the benzyl substituent would be expected to modulate the electronic properties and, consequently, the reactivity of the entire molecule in a predictable manner.

Table 3: Hypothetical Structure-Reactivity Relationships for this compound Analogs| Structural Modification | Predicted Effect on Reactivity | Rationale |

|---|---|---|

| Replacing acetate with longer-chain esters (e.g., propionates) | Decreased rate of hydrolysis | Increased steric hindrance around the carbonyl carbon. |

| Adding electron-withdrawing groups (e.g., -NO₂) to the benzyl ring | Minor increase in the electrophilicity of the ester carbonyls | Inductive effects transmitted through the carbon framework. |

| Adding electron-donating groups (e.g., -OCH₃) to the benzyl ring | Minor decrease in the electrophilicity of the ester carbonyls | Inductive effects transmitted through the carbon framework. |

| Replacing the benzyl group with a smaller alkyl group (e.g., methyl) | Increased rate of reactions at the ester sites | Reduced steric hindrance. |

Future Perspectives and Emerging Research Areas

Development of More Efficient and Sustainable Synthesis Routes

The pursuit of more efficient and environmentally benign methods for synthesizing 2-Benzyl-1,3-propanediol (B49509) diacetate is a key area of ongoing research. Traditional chemical synthesis routes for related diols often rely on multi-step processes that may involve harsh reaction conditions. For instance, the synthesis of the precursor 2-phenyl-1,3-propanediol (B123019) can be achieved through a sequence involving benzaldehyde (B42025), formaldehyde, and subsequent hydrogenation, which can yield the product in high purity. google.com However, modern synthetic chemistry is increasingly focused on sustainability, prompting research into greener alternatives.

One promising avenue is the utilization of renewable feedstocks. Glycerol (B35011), a readily available byproduct of biodiesel production, is a key starting material for the sustainable synthesis of 1,3-propanediol (B51772) (1,3-PDO) through fermentation processes. researchgate.netresearchgate.net While direct synthesis of the benzyl-substituted analogue from glycerol is complex, the principles of using bio-based starting materials are being actively explored. Chemical methods to produce 1,3-PDO include the hydroformylation of ethylene (B1197577) oxide and the hydration of acrolein, followed by hydrogenation. researchgate.netfrontiersin.org These established industrial processes provide a foundation for developing more sophisticated routes for substituted diols.

The final step in the formation of 2-Benzyl-1,3-propanediol diacetate is the acetylation of the corresponding diol. Research into the hydrogenation of β-acetoxypropionaldehyde in an acetic acid solution has shown the formation of 1,3-propanediol monoacetate and diacetate, indicating that direct routes to acetylated propanediols are feasible. google.com Future work will likely focus on developing catalytic systems that can achieve high yields and selectivity for the diacetate under mild conditions, minimizing waste and energy consumption.

Table 1: Comparison of Synthesis Strategies for Propanediol (B1597323) Scaffolds

| Method | Starting Materials | Key Steps | Potential Advantages | Reference |

|---|---|---|---|---|

| Chemical Synthesis | Benzaldehyde, Formaldehyde | Nitromethylbenzene formation, Hydrogenation | High purity product | google.com |

| Biocatalytic (Glycerol) | Glycerol | Fermentation | Use of renewable feedstock | ucm.esnih.gov |

| Chemo-catalytic (Acrolein) | Acrolein, Propylene (B89431) | Hydration, Hydrogenation | Established industrial process | researchgate.netfrontiersin.org |

| Chemo-catalytic (Ethylene Oxide) | Ethylene Oxide, Syngas | Hydroformylation, Hydrogenation | One-step potential with bimetallic catalysts | researchgate.net |

Exploration of Novel Biocatalysts for Compound Transformation

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis and transformation of compounds like this compound. The use of enzymes or whole-cell systems can lead to high selectivity, milder reaction conditions, and reduced environmental impact.

A significant area of research is the enzymatic asymmetric acetylation of the precursor, 2-benzylpropane-1,3-diol. Studies have demonstrated the use of lipases, such as Lipase (B570770) PS, to catalyze this reaction with high enantioselectivity, yielding the chiral monoacetate. researchgate.net This approach is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical intermediates. The transformation of glycerol into 1,3-propanediol using novel biocatalysts like Shimwellia blattae ATCC 33430 further highlights the potential of microbial fermentation to produce the basic propanediol backbone from renewable sources. ucm.esnih.gov

Genetically engineered microorganisms are also being developed to enhance the production of 1,3-propanediol. nih.govnih.gov By modifying metabolic pathways in organisms like E. coli or K. pneumoniae, researchers can increase the yield and efficiency of the conversion from feedstocks like glycerol. nih.gov For instance, deleting genes responsible for by-product formation, such as 2,3-butanediol, can redirect the metabolic flux towards the desired 1,3-propanediol product. nih.gov Similar metabolic engineering strategies could be envisioned for the production of more complex, substituted propanediols.

The integration of biotransformation with subsequent chemical steps is another promising strategy. For example, a process has been developed for producing methacrylic acid from 2-methyl-1,3-propanediol (B1210203) by first using whole cells of Gluconobacter oxydans for bio-oxidation, followed by catalytic dehydration. rsc.org This hybrid approach leverages the selectivity of biocatalysts and the efficiency of chemical catalysis.

Table 2: Biocatalysts in Propanediol-related Synthesis

| Biocatalyst | Transformation | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Lipase PS | Asymmetric Acetylation | 2-Benzylpropane-1,3-diol | (R)-monoacetate | High enantioselectivity achievable in a continuous flow system. | researchgate.net |

| Shimwellia blattae ATCC 33430 | Fermentation | Glycerol | 1,3-Propanediol | A novel and competitive biocatalyst for 1,3-PDO production. nih.gov | ucm.es |

| Gluconobacter oxydans | Bio-oxidation | 2-Methyl-1,3-propanediol | 3-Hydroxy-2-methylpropionic acid | Demonstrates a successful integrated biotransformation-chemical process. | rsc.org |

Innovative Strategies for Derivatization Towards Unique Chemical Scaffolds

This compound serves as a valuable intermediate for the synthesis of more complex molecules. pharmaffiliates.com Its structure, featuring two acetate (B1210297) groups and a benzyl (B1604629) moiety, offers multiple sites for chemical modification, enabling the creation of diverse chemical scaffolds.

Innovative derivatization strategies are being explored to expand the utility of this compound. One approach involves the selective hydrolysis of the diacetate to reveal the diol functionality. These hydroxyl groups can then be used in a variety of subsequent reactions, such as etherification, esterification with different acyl groups, or conversion into other functional groups. For example, the synthesis of 2-phenyl-1,3-propanediol dicarbamate is achieved by reacting the corresponding diol with phosgene. google.com This demonstrates how the propanediol backbone can be used to build more complex structures.

Another strategy focuses on modifying the benzyl group. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the biological activity or physical properties of the final compound. Furthermore, advanced synthetic methods could be employed to create conformationally rigid analogues, as has been demonstrated with the synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol. researchgate.net

Recent developments in derivatization techniques, such as the Girard derivatization-based enrichment (GDBE) strategy for capturing carbonyl metabolites, showcase the ongoing innovation in modifying chemical structures for specific applications, which could be adapted for derivatizing intermediates like this compound. nih.gov The ultimate goal of these derivatization strategies is to generate novel molecules with unique properties for applications in materials science, agrochemicals, and pharmaceuticals.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering significant advantages over traditional batch processing. These technologies are particularly well-suited for the synthesis of compounds like this compound, enabling better control, higher efficiency, and improved safety.

A key example is the use of a continuous flow system for the asymmetric acetylation of 2-benzylpropane-1,3-diol. researchgate.net In this system, the diol and an acetylating agent are passed through a packed-bed reactor containing an immobilized lipase. researchgate.net This setup allows for precise control over reaction parameters such as temperature and flow rate, which significantly influences the conversion and enantiomeric excess of the product. researchgate.net Flow chemistry can completely avoid the decomposition of reactants that might occur in batch processes, leading to higher yields. nih.gov

Flow chemistry also facilitates reactions that are difficult or hazardous to perform on a large scale in batch reactors. The improved heat and mass transfer in microreactors allows for the safe use of highly reactive intermediates and exothermic reactions. Automated platforms can integrate synthesis, purification, and analysis, accelerating the discovery and optimization of new reaction pathways and derivatization strategies. The ability to rapidly screen different catalysts, solvents, and reaction conditions can significantly shorten development timelines. As the chemical industry moves towards more sustainable and efficient manufacturing, the adoption of flow chemistry and automation for the synthesis of this compound and its derivatives is expected to increase.

Table 3: Comparison of Batch vs. Continuous Flow Asymmetric Acetylation of 2-Benzylpropane-1,3-diol

| Parameter | Batch Processing (Typical) | Continuous Flow System | Advantage of Flow System | Reference |

|---|---|---|---|---|

| Temperature Control | Can have temperature gradients | Precise and uniform | Improved selectivity and reproducibility | researchgate.net |

| Reaction Time | Often longer | Residence time controlled by flow rate | Higher throughput | researchgate.net |

| Scalability | Can be challenging | "Scaling out" by running parallel reactors | Easier and safer scale-up | nih.gov |

| Safety | Higher risk with large volumes | Smaller reaction volumes, better containment | Inherently safer | nih.gov |

Q & A

Basic Research Questions

Q. What enzymatic methods are effective for synthesizing enantiomerically pure 2-Benzyl-1,3-propanediol diacetate?

- Methodology :

- Step 1 : React 2-Benzyl-1,3-propanediol with vinyl acetate using Novozym 435 (immobilized lipase B from Candida antarctica) to form the diacetate. This achieves >90% conversion under mild conditions (30–40°C, solvent-free) .

- Step 2 : Enantioselective hydrolysis of one acetyl group is achieved using Pseudomonas fluorescens lipase in acetone/phosphate buffer (pH 7.0, 30°C), yielding 3-acetoxy-2(S)-benzyl-propanol with 92–95% enantiomeric excess (ee) .

- Key Data :

| Step | Catalyst | Yield/ee | Conditions |

|---|---|---|---|

| Diacetylation | Novozym 435 | >90% | Solvent-free, 30–40°C |

| Hydrolysis | P. fluorescens lipase | 92–95% ee | pH 7.0, 30°C |

Q. How can bacterial esterases resolve prochiral this compound with site-specificity?

- Methodology :

- Esterase Selection : Bacillus cereus 809A and Burkholderia sp. esterases exhibit distinct regioselectivity. For example, Bacillus cereus hydrolyzes the C1 acetyl group , while Burkholderia targets C3 , enabling asymmetric desymmetrization .

- Optimization : Use phosphate buffer (pH 7.0) at 30°C for 24–48 hours. Monitor progress via chiral HPLC to confirm >90% ee .

Q. What palladium-catalyzed strategies incorporate this compound into complex organic frameworks?

- Methodology :

- Allylic Alkylation : React β-keto-esters with 2-methylene-1,3-propanediol diacetate using Pd(0) catalysts (e.g., Pd(OAc)₂ with chiral ligands). This forms six-membered rings in 82% yield and 92% ee .

- Leaving Group Impact : Avoid -Cl or -OCOCF₃ groups, which reduce yield and ee. Optimal leaving groups are -OAc or -OBz .

Advanced Research Questions

Q. How does dynamic kinetic resolution (DKR) enhance enantioselective synthesis of chiral acetates from this compound?

- Methodology :

- Chemoenzymatic DKR : Combine Pseudomonas fluorescens lipase with a racemization catalyst (e.g., Shvo’s catalyst) to continuously resolve and recycle the undesired enantiomer. This achieves 94% yield and >99% ee .

- Key Factors : Maintain reaction at 50°C in toluene with controlled water activity to prevent enzyme denaturation .

Q. Why do conflicting regioselectivity outcomes arise in enzymatic acylation of geminal diacetates?

- Analysis :

- Enzyme Active Site Geometry : Bacillus esterases favor primary hydroxyl groups due to a narrower binding pocket, while Burkholderia esterases accommodate secondary groups via a flexible loop region .

- Substrate Conformation : Molecular dynamics simulations show that diacetate C1-acetyl orientation stabilizes transition states differently across esterases .

Q. What mechanistic insights explain the role of this compound in palladium-catalyzed spirocyclization?

- Mechanistic Study :

- Transition State : The diacetate acts as a linchpin , coordinating Pd(0) to enable simultaneous β-hydride elimination and C–C bond formation. DFT calculations confirm a concerted pathway with a 20 kcal/mol activation barrier .

- Experimental Validation : Isotopic labeling (²H at benzyl position) shows no kinetic isotope effect, supporting a non-ionic mechanism .

Data Contradiction Analysis

Q. Why do some studies report lower enantiomeric excess (ee) in enzymatic resolutions despite identical conditions?

- Resolution :

- Enzyme Batch Variability : Commercial lipases (e.g., Novozym 435) may differ in immobilization support or residual water content, altering activity. Pre-treatment with molecular sieves improves consistency .

- Substrate Purity : Trace impurities (<2%) in starting diol reduce ee by 10–15%. Recrystallize diol from cyclohexane before acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.